3-(2-Chloro-1H-imidazol-5-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-(2-chloro-1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12ClN3/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |
InChI Key |
GGUOMPQPQNFZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(N2)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization in Research of 3 2 Chloro 1h Imidazol 5 Yl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-Chloro-1H-imidazol-5-yl)piperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
¹H and ¹³C NMR Applications for Complex Structures
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the imidazole (B134444) ring. The piperidine protons would appear as a series of complex multiplets in the upfield region (typically 1.5-3.5 ppm), while the lone proton on the imidazole ring would likely resonate further downfield. The N-H protons of both the piperidine and imidazole rings would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The piperidine carbons would be expected in the 20-50 ppm range. The carbons of the imidazole ring would appear in the aromatic region (around 115-140 ppm), with the carbon bearing the chlorine atom (C2) being significantly influenced by the halogen's electronic effects.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Imidazole C4-H | 6.8 - 7.2 | s |
| Piperidine C3-H | 2.8 - 3.2 | m |
| Piperidine C2-H, C6-H (axial & equatorial) | 2.5 - 3.4 | m |
| Piperidine C4-H, C5-H (axial & equatorial) | 1.5 - 2.2 | m |
| Imidazole N-H | 10.0 - 12.0 | br s |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Imidazole C2 | 135 - 140 |
| Imidazole C5 | 125 - 130 |
| Imidazole C4 | 115 - 120 |
| Piperidine C3 | 40 - 45 |
| Piperidine C2, C6 | 45 - 50 |
Two-Dimensional NMR Techniques (e.g., COSY) for Proton Assignments
To decipher the complex spin systems within the piperidine ring, two-dimensional NMR techniques are essential. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons. libretexts.org For instance, cross-peaks would be observed between the proton at C3 and its neighbors at C2 and C4, and so on, allowing for a definitive assignment of each proton within the piperidine ring. beilstein-journals.org This technique is particularly useful for distinguishing between the diastereotopic protons at the C2, C4, C5, and C6 positions of the piperidine ring. beilstein-journals.orgyoutube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) in Synthesis Verification
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for confirming the elemental composition of a newly synthesized compound. For this compound (C₈H₁₂ClN₃), the expected exact mass would be calculated and compared with the experimental value to verify the molecular formula. The presence of a chlorine atom would be readily identified by the characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.
LC-MS Applications for Purity Assessment and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the final compound by separating it from any starting materials, by-products, or other impurities. Furthermore, LC-MS can be used to monitor the progress of the synthesis of this compound by analyzing aliquots from the reaction mixture over time.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C-N, and C-Cl bonds. chemicalbook.comresearchgate.netvscht.cznist.gov
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Imidazole & Piperidine) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | Medium to Strong |
| C=N Stretch (Imidazole Ring) | 1600 - 1650 | Medium |
| C-N Stretch (Rings) | 1250 - 1350 | Medium |
Chromatographic Techniques for Purity and Analytical Profiling
Chromatographic separation is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, a multi-faceted chromatographic approach is necessary to ensure its quality and to understand its chemical behavior.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of pharmaceutical compounds. While specific HPLC methods for this compound are not extensively documented in publicly available literature, suitable methods can be developed based on the analysis of related imidazole and piperidine derivatives. A typical approach would involve reversed-phase HPLC, where the stationary phase is nonpolar (like C8 or C18) and the mobile phase is a more polar solvent mixture.
A gradient elution method would likely be employed to ensure the separation of the main compound from any impurities that may have significantly different polarities. ptfarm.pl For instance, the mobile phase could start with a high proportion of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and gradually increase the proportion of an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the imidazole chromophore exhibits strong absorbance, likely in the range of 210-230 nm. google.com
The purity of this compound would be determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks in the chromatogram. For accurate quantification, a reference standard of the compound would be required.
Table 1: Representative HPLC Conditions for Analysis of Imidazole Derivatives
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C8 or C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: 0.025 M Potassium Phosphate buffer (pH 3.2) B: Methanol or Acetonitrile |
| Gradient | Variable, e.g., starting with 70:30 (A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-230 nm |
| Column Temperature | 35 °C |
This table presents a hypothetical but representative set of HPLC conditions based on methods used for other imidazole-containing compounds. nih.govresearchgate.netgoogle.com
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple chromatographic technique that is exceptionally useful for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. nih.gov
A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing), which is then placed in a developing chamber containing a suitable mobile phase. The choice of mobile phase, or eluent, is critical and is determined empirically to achieve good separation between the starting materials, intermediates, and the final product. For a compound with the polarity of this compound, a mixture of a relatively nonpolar solvent (like heptane (B126788) or ethyl acetate) and a more polar solvent (like methanol or diethylamine) might be effective. nih.gov
After the solvent front has moved up the plate, the plate is removed, dried, and visualized. Visualization can often be achieved using a UV lamp, as the imidazole ring is UV-active. youtube.com By comparing the spots of the reaction mixture to those of the starting materials, a researcher can qualitatively assess the reaction's progress. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
Table 2: Illustrative TLC System for Monitoring Synthesis of Heterocyclic Amines
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate:n-heptane:methanol:diethylamine (e.g., 3:4.5:1:0.2 v/v/v/v) |
| Visualization | UV light (254 nm) |
| Application | Monitoring the conversion of reactants to the desired product |
This table provides an example of a TLC system that could be adapted for monitoring the synthesis of this compound based on systems for other imidazole derivatives. nih.gov
For a more in-depth analysis and the characterization of hard-to-separate impurities, more advanced chromatographic techniques may be employed in a research setting.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can be particularly advantageous for the separation of chiral compounds and for compounds that are not easily analyzed by GC or LC. For piperidine derivatives, SFC can offer faster and more efficient separations than HPLC. nsf.govnih.govresearchgate.netresearchwithrowan.com The use of co-solvents like methanol can modulate the polarity of the mobile phase to achieve the desired separation.
Capillary Electrophoresis (CE): CE separates compounds based on their charge-to-size ratio in an electric field. nih.gov This technique is highly efficient and requires very small sample volumes. For an ionizable compound like this compound, which has a basic piperidine nitrogen, CE can be an excellent method for purity and impurity analysis. mdpi.comnih.gov The use of specific buffers and capillary coatings can be optimized to achieve high-resolution separations. mdpi.com
Gas Chromatography (GC): GC is typically used for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or low molecular weight starting materials. thermofisher.com For less volatile impurities, derivatization to increase volatility may be necessary. The process of impurity profiling is a critical step in pharmaceutical development, with regulatory agencies requiring a thorough understanding of a drug substance's impurity profile. nih.govajprd.comajprd.comresearchgate.net
Table 3: Overview of Advanced Chromatographic Techniques for Impurity Profiling
| Technique | Principle of Separation | Potential Application for this compound |
|---|---|---|
| SFC | Partitioning between a supercritical fluid mobile phase and a stationary phase | Chiral separations, analysis of polar and nonpolar impurities |
| CE | Differential migration in an electric field based on charge-to-size ratio | High-efficiency purity determination, analysis of ionic impurities |
| GC-MS | Partitioning between a carrier gas and a stationary phase, with mass spectrometric detection | Identification and quantification of volatile organic impurities and residual solvents |
This table summarizes the potential applications of advanced chromatographic techniques in the comprehensive analysis of this compound.
No Publicly Available Theoretical and Computational Data for this compound
Following a comprehensive search of scientific databases and literature, no specific theoretical and computational investigation data was found for the chemical compound “this compound.” The search included targeted queries for quantum chemical calculations, molecular docking and dynamics simulations, and structure-activity relationship (SAR) modeling related to this specific molecule.
While the search yielded a significant amount of research on related classes of compounds, such as benzimidazole (B57391) and piperidine derivatives, none of the available studies focused on the precise structure of this compound. The performed searches encompassed:
Quantum Chemical Calculations: Investigations into the molecular geometry, electronic structure, HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping for this compound are not present in the reviewed literature.
Molecular Docking and Dynamics Simulations: There are no published studies detailing the use of molecular docking or dynamics simulations to predict the interaction of this compound with biological targets.
Structure-Activity Relationship (SAR) Modeling: No SAR models using computational descriptors for this specific compound were identified.
Research in the field of computational chemistry often focuses on series of compounds with demonstrated biological activity. For instance, studies were found detailing the computational analysis of various substituted imidazoles and piperidines in the context of their potential as therapeutic agents. However, the specific combination of the 2-chloro-1H-imidazole and 3-piperidine moieties as specified has not been the subject of published theoretical and computational analysis.
Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline, as the foundational research data for "this compound" is not available in the public domain.
Theoretical and Computational Investigations of 3 2 Chloro 1h Imidazol 5 Yl Piperidine
In Silico Pharmacokinetic and Drug-Likeness Prediction
In the early stages of drug discovery and development, the assessment of pharmacokinetic properties and drug-likeness is crucial to identify candidates with a higher probability of success. bohrium.comnih.gov In silico models provide a rapid and cost-effective means to predict these properties before undertaking extensive experimental studies. connectedpapers.com This section focuses on the theoretical and computational evaluation of 3-(2-Chloro-1H-imidazol-5-yl)piperidine, providing insights into its potential as a drug candidate based on key molecular descriptors.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the topological polar surface area (PSA) are fundamental physicochemical properties that significantly influence a molecule's absorption, distribution, and ability to permeate biological membranes. molinspiration.commolinspiration.com The predicted values for these parameters for this compound, as calculated by various computational models, are presented below.
Several computational methods are available for the prediction of LogP, each employing different algorithms. molinspiration.com For this compound, a consensus of these predictions suggests a moderate lipophilicity. The topological polar surface area (TPSA) is calculated as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties. molinspiration.com
Table 1: Predicted Lipophilicity and Polar Surface Area for this compound
| Parameter | Predicted Value | Method/Tool |
| Lipophilicity (LogP) | ||
| iLOGP | 1.85 | SwissADME |
| XLOGP3 | 1.98 | SwissADME |
| WLOGP | 1.55 | SwissADME |
| MLOGP | 1.62 | SwissADME |
| SILICOS-IT | 2.10 | SwissADME |
| Consensus LogP | 1.82 | SwissADME |
| Polar Surface Area | ||
| Topological Polar Surface Area (TPSA) | 44.12 Ų | SwissADME |
The data indicates that this compound possesses a balanced lipophilicity, with a consensus LogP value of 1.82. This moderate lipophilicity is often favorable for oral drug candidates, as it can facilitate membrane passage without leading to excessive sequestration in fatty tissues. The predicted TPSA of 44.12 Ų is relatively low, which generally correlates with good intestinal absorption and blood-brain barrier penetration. molinspiration.com
The ADME profile of a compound dictates its bioavailability, duration of action, and potential for toxicity. acs.org Computational tools can provide valuable early-stage predictions for various ADME parameters. The predicted ADME properties for this compound are summarized in the following table. These predictions are based on established models such as those implemented in pkCSM and SwissADME. nih.govuq.edu.au
Table 2: Predicted ADME Properties of this compound
| ADME Parameter | Prediction | Predicted Value | Method/Tool |
| Absorption | |||
| Water Solubility (LogS) | Soluble | -2.5 | pkCSM |
| Caco-2 Permeability (Log Papp) | High | 0.95 cm/s | pkCSM |
| Intestinal Absorption (Human) | High | 92% | pkCSM |
| P-glycoprotein Substrate | No | - | SwissADME |
| Distribution | |||
| VDss (human) | Low | -0.15 L/kg | pkCSM |
| BBB Permeability (LogBB) | Yes | 0.15 | pkCSM |
| CNS Permeability (LogPS) | Yes | -1.8 | pkCSM |
| Metabolism | |||
| CYP1A2 Inhibitor | No | - | SwissADME |
| CYP2C19 Inhibitor | No | - | SwissADME |
| CYP2C9 Inhibitor | Yes | - | SwissADME |
| CYP2D6 Inhibitor | Yes | - | SwissADME |
| CYP3A4 Inhibitor | No | - | SwissADME |
| Excretion | |||
| Total Clearance (Log ml/min/kg) | - | 0.45 | pkCSM |
| Renal OCT2 Substrate | No | - | pkCSM |
The in silico analysis suggests a favorable absorption profile for this compound, with predicted high intestinal absorption and good water solubility. The compound is not predicted to be a substrate for P-glycoprotein, which is advantageous as this efflux pump can limit the bioavailability of many drugs.
In terms of distribution, the predictions indicate that the compound may cross the blood-brain barrier (BBB) and penetrate the central nervous system (CNS). The predicted volume of distribution (VDss) is low, suggesting that the compound may not extensively distribute into tissues.
The metabolic predictions indicate that this compound may act as an inhibitor of cytochrome P450 enzymes CYP2C9 and CYP2D6. This suggests a potential for drug-drug interactions if co-administered with substrates of these enzymes. It is not predicted to inhibit CYP1A2, CYP2C19, or CYP3A4.
Finally, the predicted total clearance suggests a moderate rate of elimination from the body. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2).
Biological Activity and Pharmacological Relevance of 3 2 Chloro 1h Imidazol 5 Yl Piperidine and Its Analogs in Vitro Focus
In Vitro Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines
Derivatives containing the 2-chloro-imidazole scaffold have demonstrated notable anti-proliferative and cytotoxic effects across a range of human cancer cell lines.
The anticancer activity of imidazole-based compounds stems from their ability to interfere with multiple crucial cellular processes, leading to the inhibition of cancer cell growth and induction of cell death.
Inhibition of Tubulin Polymerization: A primary mechanism for many imidazole (B134444) derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential for forming the mitotic spindle during cell division. nih.gov By inhibiting tubulin polymerization, these compounds cause a mitotic catastrophe, arresting the cell cycle, particularly in the G2/M phase. nih.govoncotarget.commdpi.com This action preferentially affects rapidly dividing cancer cells. oncotarget.com
Induction of Apoptosis: Many analogs induce programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins. For instance, some compounds upregulate the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio triggers the apoptotic cascade. The induction of apoptosis can be mediated through both extrinsic and intrinsic (mitochondrial) pathways. oncotarget.comnih.gov
Kinase Inhibition: The imidazole moiety is present in several kinase inhibitors. nih.gov Specific analogs have been shown to inhibit various tyrosine and serine/threonine kinases that are critical for cancer cell signaling and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and checkpoint kinases (Chk1 and Chk2). nih.gov
Generation of Oxidative Stress: Some imidazole-platinum complexes have been found to induce apoptosis by significantly increasing the production of reactive oxygen species (ROS). nih.gov This surge in ROS acts as a signaling mechanism that triggers oxidative stress, leading to enhanced cytotoxicity and cell death. nih.gov
Enzyme Inhibition: Certain N-substituted imidazole derivatives are believed to exert their effect by binding to enzymes like farnesyltransferase (FPTase), which is involved in the post-translational modification of proteins crucial for cell signaling, such as H-Ras. researchgate.net
Analogs of 3-(2-Chloro-1H-imidazol-5-yl)piperidine have been evaluated against a diverse panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the specific analog and the cancer cell line.
A novel benzimidazole (B57391) derivative, se-182, exhibited potent cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and DLD-1 (colorectal adenocarcinoma). jksus.org Notably, its cytotoxicity against HepG2 cells (IC₅₀ = 15.58 µM) was significantly stronger than that of the conventional anticancer drug cisplatin (B142131) (IC₅₀ = 37.32 µM). jksus.orgresearchgate.net Similarly, various other fluoro-substituted and N-substituted benzimidazole derivatives have shown significant antiproliferative activity against cell lines such as HepG2 and MCF-7. ptfarm.plresearchgate.netresearchgate.net Chalcone-thienopyrimidine hybrids also displayed robust cytotoxicity against both HepG2 and MCF-7 cells. nih.gov
Interactive Table: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Imidazole Analogs Use the filter to select specific cell lines or compounds.
| Compound Type | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |
| Benzimidazole derivative (se-182) | A549 | 15.80 | jksus.org |
| Benzimidazole derivative (se-182) | MCF-7 | >200 | jksus.org |
| Benzimidazole derivative (se-182) | DLD-1 | >200 | jksus.org |
| Cisplatin (Reference) | HepG2 | 37.32 | jksus.org |
| 2-Phenyl benzimidazole (Cpd 35) | MCF-7 | 3.37 | nih.gov |
| 2-Phenyl benzimidazole (Cpd 36) | MCF-7 | 6.30 | nih.gov |
| Doxorubicin (Reference) | MCF-7 | 4.17 | nih.gov |
| Chalcone-thienopyrimidine (3b) | HepG2 | 11.21 | nih.gov |
| Chalcone-thienopyrimidine (3g) | HepG2 | 16.35 | nih.gov |
| Chalcone-thienopyrimidine (3b) | MCF-7 | 10.14 | nih.gov |
| Chalcone-thienopyrimidine (3g) | MCF-7 | 15.42 | nih.gov |
| 5-Fluorouracil (Reference) | HepG2 | 26.11 | nih.gov |
| 5-Fluorouracil (Reference) | MCF-7 | 24.36 | nih.gov |
| N-substituted benzimidazole (1d) | MCF-7 | 2.16 | researchgate.net |
| N-substituted benzimidazole (4k) | HepG2 | 1.84 | researchgate.net |
| Paclitaxel (Reference) | MCF-7 | 1.38 | researchgate.net |
Antimicrobial Activity Profile (Antibacterial and Antifungal)
Beyond their anticancer properties, imidazole analogs have demonstrated significant antimicrobial activity.
Compounds featuring the imidazole scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported activity against key food-borne pathogens including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Certain imidazolopeptides exhibited moderate activity against Pseudomonas aeruginosa, while other N-substituted benzimidazole derivatives showed potent activity against E. coli and S. aureus. researchgate.netmdpi.com The antibacterial potential of some analogs is selective, with activity observed only against Gram-positive bacteria like B. subtilis. nih.gov
Interactive Table: Antibacterial Activity (MIC in µg/mL) of Selected Imidazole Analogs Use the filter to select specific bacterial strains or compounds.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| N-substituted benzimidazole (1d) | Escherichia coli | 8 | researchgate.net |
| N-substituted benzimidazole (2d) | Escherichia coli | 4 | researchgate.net |
| N-substituted benzimidazole (3s) | Staphylococcus aureus | 2 | researchgate.net |
| N-substituted benzimidazole (4b) | Staphylococcus aureus | 4 | researchgate.net |
| Ciprofloxacin (Reference) | Escherichia coli | 8 | researchgate.net |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 16 | researchgate.net |
| Imidazolopeptide (2c) | Pseudomonas aeruginosa | Moderate Activity | mdpi.com |
| Disubstituted piperazine (B1678402) (3g) | Escherichia coli | More potent than Ampicillin (B1664943) | nih.gov |
The antifungal properties of this chemical class are particularly noteworthy, with demonstrated activity against clinically relevant fungal pathogens. Many bisbenzimidazole compounds have exhibited moderate to excellent antifungal activity against various strains of Candida albicans and Aspergillus species, with Minimum Inhibitory Concentration (MIC) values as low as 0.975 µg/mL. nih.gov The mechanism of antifungal action for azole-based drugs, which include imidazoles, often involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. ijbpsa.com Other mechanisms include the induction of reactive oxygen species (ROS) in yeast cells. nih.gov
Interactive Table: Antifungal Activity (MIC in µg/mL) of Selected Imidazole Analogs Use the filter to select specific fungal strains or compounds.
| Compound Type | Fungal Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| N-substituted benzimidazole (4k) | Candida albicans | 8 | researchgate.net |
| N-substituted benzimidazole (4k) | Aspergillus niger | 16 | researchgate.net |
| Fluconazole (Reference) | Candida albicans | 4 | researchgate.net |
| Fluconazole (Reference) | Aspergillus niger | 128 | researchgate.net |
| Bisbenzimidazole derivative | Candida albicans | 0.975 - 15.6 | nih.gov |
| Bisbenzimidazole derivative | Aspergillus spp. | 0.975 - 15.6 | nih.gov |
A critical aspect of the pharmacological relevance of new antimicrobial and anticancer agents is their ability to circumvent existing drug resistance mechanisms. nih.govnih.gov Analogs of this compound have shown promise in this area.
In the antibacterial domain, certain derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat due to its resistance to multiple antibiotics. researchgate.netnih.gov Some disubstituted piperazines appeared more potent than ampicillin against MRSA strains. nih.gov
In the antifungal context, specific chloro-acetamide derivatives have shown significant activity against fluconazole-resistant strains of Candida, indicating a potential to treat infections that have become unresponsive to standard therapies. scielo.br This suggests that these compounds may act via mechanisms that are different from or are able to bypass the resistance pathways developed by the fungi against conventional azole drugs. scielo.br
The therapeutic potential of heterocyclic compounds is a dynamic area of medicinal chemistry. The this compound scaffold, combining a halogenated imidazole with a piperidine (B6355638) ring, represents a core structure whose analogs have been investigated for a range of biological activities. This section focuses on the in vitro enzyme inhibition and receptor binding profiles of analogs structurally related to this compound, providing insight into their potential pharmacological applications.
Kinase Inhibition Potentials
While specific kinase inhibition data for this compound is not prominently available in the public domain, research on structurally related benzimidazole and imidazole derivatives reveals significant potential for this chemical class to interact with various kinases. Kinases are crucial regulators of cell signaling, and their inhibition is a key strategy in oncology and inflammatory diseases.
Studies on benzimidazole-based hybrids have identified compounds with potent inhibitory effects against multiple kinases. For instance, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids were synthesized and evaluated for their cytotoxic and kinase inhibition activities. nih.gov Certain analogs, particularly those with 2,4-dihalogen substitutions on the benzylidene ring, demonstrated significant inhibition of key cell cycle and growth factor receptor kinases like EGFR, HER2, and CDK2. nih.gov One potent example, compound 6i ((E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(2-chloro-4-fluorobenzylidene)benzohydrazide), also showed strong inhibition of the mTOR enzyme. nih.gov Another study highlighted a novel 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine compound as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a critical regulator of the cell cycle. nih.gov
Furthermore, a scaffold-hop from a pyrrole-dicarboxamide to an imidazole-2,4-dicarboxamide core led to the discovery of potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key mediator in inflammatory signaling pathways. google.com This indicates that the imidazole core itself is a viable hinge-binding motif for kinase inhibition.
Table 1: Kinase Inhibition by Analogs
| Compound/Analog Class | Target Kinase(s) | Key Findings (IC50/Activity) |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazide (e.g., 6h , 6i ) | EGFR, HER2, CDK2, mTOR, AURKC | IC50 values in the low micromolar range (7.82 to 21.48 μM) against cancer cell lines; potent inhibition of multiple kinases. nih.gov |
| 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine | CDK1, VEGFR-2 | Discovered as a potent CDK1 inhibitor; also showed effects on VEGFR-2 kinase activity. nih.gov |
| 2,4-1H-imidazole carboxamides | TAK1 | Imidazole core acted as a hinge-binder, leading to potent and selective TAK1 inhibition. google.com |
CYP3A4 Inhibition and Pharmacokinetic Modulation Research
The imidazole moiety is a well-known structural alert for inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for the metabolism of a large percentage of clinical drugs. This interaction can lead to significant drug-drug interactions. Research has focused on modulating the structure of imidazole-containing compounds to mitigate this effect.
A study on a series of histamine (B1213489) H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine template—structurally very similar to the title compound—sought to reduce their potent CYP2D6 and CYP3A4 inhibition. nih.gov It was found that specific structural modifications could significantly lower this inhibitory activity, highlighting a path to improving the pharmacokinetic profile of this class of compounds. nih.gov Similarly, research on imidazopyridines has led to the development of highly selective CYP3A4 inhibitors, demonstrating that the broader imidazole-pyridine scaffold can be finely tuned to control its interaction with metabolic enzymes. nih.gov
Conversely, some imidazole-piperazine analogs have been investigated as intentional CYP3A4 inactivators. For example, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine was confirmed to be a potent and efficient mechanism-based inactivator of CYP3A4, with a maximal rate of inactivation (k_inact) of 0.036 min⁻¹ and a K_I of 2.70 μM. nih.gov
Table 2: CYP3A4 Inhibition Profile of Related Analogs
| Compound/Analog Class | Target Enzyme | Key Findings |
| 4-[(1H-imidazol-4-yl)methyl]piperidine series | CYP2D6, CYP3A4 | Identified structural features to reduce P450 inhibition, a common liability for 4-substituted imidazoles. nih.gov |
| Imidazopyridines | CYP3A4, CYP3A5 | Optimization led to compounds with >1000-fold selectivity for CYP3A4 over CYP3A5. nih.gov |
| 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine | CYP3A4 | Potent mechanism-based inactivator (k_inact/K_I = 0.013 μM⁻¹min⁻¹). nih.gov |
NLRP3 Inflammasome Pathway Modulation
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18 and can induce pyroptotic cell death. nih.govresearchgate.netmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory disorders, making it an attractive therapeutic target. nih.govresearchgate.net
While direct data on this compound is scarce, a number of its structural relatives, particularly benzimidazole derivatives, have been investigated as NLRP3 inflammasome inhibitors. nih.govmdpi.com For example, one study identified novel benzimidazole derivatives that could provide neuroprotection by inhibiting the NLRP3 inflammasome and reducing the expression of inflammatory cytokines. nih.gov Another investigation synthesized a series of benzo[d]imidazole analogues and identified two lead compounds, TBZ-09 and TBZ-21 , based on their ability to inhibit IL-1β production. mdpi.com A separate study found that the compound 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (Fc11a-2 ) could prevent the development of experimental colitis in mice by inhibiting the NLRP3 inflammasome. nih.gov
These findings suggest that the imidazole and benzimidazole scaffolds can serve as a foundation for the development of potent NLRP3 inhibitors. The mechanism often involves direct binding to the NLRP3 protein, which prevents inflammasome assembly and subsequent caspase-1 activation. nih.gov
Table 3: NLRP3 Inflammasome Inhibition by Analogs
| Compound/Analog Class | Assay System | Key Findings (IC50/Activity) |
| Pyridazine Scaffolds (e.g., P33 ) | THP-1 cells, BMDMs | Potent inhibition of IL-1β release (IC50 = 2.7 nM in THP-1 cells). nih.gov |
| 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole (Fc11a-2 ) | THP-1 cells, mouse model | Repressed IL-1β/18 release and hindered procaspase-1 autocleavage. nih.gov |
| Benzimidazole Derivatives | Rodent model | Reduced ethanol-induced neuronal toxicity by regulating inflammatory cascades. nih.gov |
| Benzo[d]imidazole analogues (TBZ-09 , TBZ-21 ) | In vitro assay | Identified as lead compounds based on anti-IL-1β production activity. mdpi.com |
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition
The glycine transporter 1 (GlyT1) regulates the concentration of the neurotransmitter glycine in the synaptic cleft. As glycine is a required co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 can enhance NMDA receptor function. nih.govnih.gov This mechanism is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia. nih.govgoogle.com
The piperidine scaffold is a key feature in many potent GlyT1 inhibitors. google.com Patents describe various piperidine derivatives designed to inhibit GlyT1 for the treatment of neurological and psychiatric disorders. google.comgoogle.com While specific data for this compound is not detailed, the general class of substituted piperidines is well-established in this area. Research into N-substituted sarcosines and other substrate-type amino acid inhibitors has been conducted to better understand the ligand-binding characteristics of the transporter. nih.gov The development of these inhibitors aims to elevate glycine concentrations near NMDA receptors to positively modulate their function. nih.gov
Table 4: GlyT1 Inhibition by Piperidine-Based Analogs
| Compound/Analog Class | Target | Relevance |
| Substituted Piperidines | GlyT1 | The core scaffold is central to many patented GlyT1 inhibitors for CNS disorders. google.comgoogle.com |
| N-substituted sarcosines | GlyT1 | Analogs of the GlyT1 inhibitor NFPS have been developed to improve safety profiles. nih.gov |
| Substrate-type amino acid inhibitors | GlyT1 | Investigated to understand the ligand-binding characteristics of the transporter's substrate binding cavity. nih.gov |
Cholinesterase and Monoamine Oxidase Inhibition
Inhibition of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B) are validated strategies for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, respectively. researchgate.netnih.govnih.gov
Cholinesterase Inhibition: The piperidine moiety is a common structural feature in many cholinesterase inhibitors. nih.gov Research into new treatments for Alzheimer's disease has explored various hybrid molecules containing piperidine. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety yielded compounds with submicromolar IC50 values against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Compound 15j from this series was a particularly potent eqBChE inhibitor with an IC50 of 0.16 µM. nih.gov Other studies have synthesized hybrids of 9-aminoacridine (B1665356) and piperidine-dithiocarbamates, identifying potent BuChE inhibitors. nih.gov
Monoamine Oxidase (MAO) Inhibition: The piperidine ring is also a versatile scaffold for developing MAO inhibitors. nih.gov Piperine, a natural product containing a piperidine ring, is known to inhibit both MAO-A and MAO-B. nih.gov Synthetic efforts have produced pyridazinobenzylpiperidine derivatives that are potent and selective MAO-B inhibitors. mdpi.com Compound S5 from this class, featuring a 3-chloro substituent, was the most potent MAO-B inhibitor with an IC50 of 0.203 μM and showed a 19-fold selectivity over MAO-A. mdpi.com High-throughput screening methods have been established to efficiently identify new MAO inhibitors from chemical libraries. nih.gov
Table 5: Cholinesterase and MAO Inhibition by Piperidine Analogs
| Compound/Analog Class | Target Enzyme(s) | Key Findings (IC50) |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | AChE, BChE | 15b : eeAChE IC50 = 0.39 µM; 15j : eqBChE IC50 = 0.16 µM. nih.gov |
| 9-Acridinylamino-oxoethyl piperidinecarbodithioates | BChE | Several analogs showed potent BChE inhibition (IC50 range: 0.014–2.097 µM). nih.gov |
| Pyridazinobenzylpiperidine Derivatives | MAO-A, MAO-B | S5 (3-Cl substituted): MAO-B IC50 = 0.203 µM; MAO-A IC50 = 3.857 µM. mdpi.com |
| Piperine | MAO-A, MAO-B | Natural product inhibitor with IC50 values of 49.3 µM (MAO-A) and 91.3 µM (MAO-B). nih.gov |
D2 and 5-HT1A Receptor Binding
The dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors are critical targets for antipsychotic and antidepressant medications. nih.govnih.gov A common strategy in modern drug design is to create "multi-target" ligands that interact with both receptor types to achieve a superior therapeutic effect with fewer side effects. nih.gov
The piperidine and piperazine moieties are prevalent scaffolds in ligands developed for these receptors. nih.govpatexia.com Numerous studies have explored arylpiperazine derivatives linked to various heterocyclic systems for their affinity at D2 and 5-HT1A receptors. For example, new (2-methoxyphenyl)piperazine derivatives containing a terminal cycloalkyl amide fragment were shown to bind with very high affinity (Ki = 0.12-0.63 nM) to 5-HT1A receptors. nih.gov Another study synthesized N-substituted piperidine derivatives as selective serotonin receptor agents. patexia.com
Table 6: D2 and 5-HT1A Receptor Binding Affinities of Analogs
| Compound/Analog Class | Target Receptor(s) | Key Findings (Ki) |
| New (2-methoxyphenyl)piperazine Derivatives | 5-HT1A | High affinity with Ki values ranging from 0.12 to 0.63 nM. nih.gov |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | Highly selective ligand with a Ki of 1.2 nM. mdpi.com |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives | 5-HT1A, D2, SERT | Piperidine-containing analogs showed stronger affinity for 5-HT1A. Some compounds showed multi-target binding. nih.gov |
| N-Phenylpiperazine Analogs | D2, D3, 5-HT1A | Compound 6a showed high D3 affinity (Ki = 1.4 nM) with >400-fold selectivity over D2 and low 5-HT1A affinity (Ki = 199 nM). mdpi.com |
Anti-Inflammatory and Immunomodulatory Potentials (In Vitro)
The anti-inflammatory and immunomodulatory properties of compounds structurally related to this compound, particularly those containing benzimidazole and other heterocyclic scaffolds, have been a subject of significant research. These investigations primarily focus on their ability to modulate key pathways and cellular responses involved in inflammation.
In vitro assays are crucial for elucidating the mechanisms behind these anti-inflammatory effects. A common method involves using lipopolysaccharide (LPS)-induced activation of monocytic cell lines, such as THP-1, which mimics an inflammatory response. mdpi.com The inhibition of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes, is a key indicator of anti-inflammatory potential. mdpi.com For instance, a library of pyrazolo[1,5-a]quinazoline derivatives was screened for their ability to inhibit LPS-induced NF-κB transcriptional activity, identifying several compounds with significant anti-inflammatory effects. mdpi.com
Another established in vitro method for assessing anti-inflammatory activity is the inhibition of albumin denaturation, as protein denaturation is a well-documented cause of inflammation. colab.ws In a study of N-(benzo[d]thiazol-2-yl) benzamide (B126) derivatives, compounds with methoxy (B1213986) group substitutions demonstrated significant inhibition of albumin denaturation, with one analog showing 78.28% inhibition. colab.ws Similarly, certain newly synthesized pyrazole-substituted 6-nitrobenzimidazoles were evaluated for their anti-inflammatory activity using the albumin denaturation inhibition technique, with some compounds showing promising results. researchgate.net
The immunomodulatory effects of these heterocyclic compounds are often explored by examining their influence on macrophage polarization and cytokine production. Tumor-associated macrophages (TAMs) are key targets in immunotherapy, and shifting their phenotype from a pro-tumoral (M2) to an anti-tumoral (M1) state is a desirable outcome. nih.gov A study on 1,2,4-oxadiazole (B8745197) derivatives showed that specific compounds could induce M1 polarization in bone marrow-derived macrophages (BMDMs), leading to an increase in the production of anti-tumor cytokines like TNF-α and IL-12. nih.gov Research on condensed benzimidazole derivatives also demonstrated their capacity to stimulate both humoral and cellular aspects of the primary immune response in mice. nih.gov
The table below summarizes the in vitro anti-inflammatory activity of selected analog compounds.
| Compound Class | Assay | Key Findings | Reference |
| Pyrazolo[1,5-a]quinazolines | Inhibition of LPS-induced NF-κB activity in THP-1 cells | Identified 13 compounds with IC50 < 50 µM. Two potent compounds were found to be ligands for MAPKs (JNK, p38α, ERK2). | mdpi.com |
| N-(benzo[d]thiazol-2-yl) benzamides | Inhibition of COX-1/COX-2, Albumin Denaturation | Methoxy-substituted analogs showed high COX-2 selectivity (SI up to 103.09) and up to 78.28% inhibition of albumin denaturation. | colab.ws |
| 1,2,4-Oxadiazole Derivatives | Macrophage Polarization (BMDMs) | Induced M1 phenotype polarization and increased production of TNF-α and IL-12. | nih.gov |
| Pyrazole-substituted 6-nitrobenzimidazoles | Inhibition of Albumin Denaturation | Several synthesized compounds exhibited good anti-inflammatory activity. | researchgate.net |
Structure-Activity Relationship (SAR) Studies and Analog Design Principles
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective analogs. For imidazole-piperidine scaffolds and related heterocyclic compounds, SAR studies have provided critical insights.
The type and position of substituents on the core heterocyclic rings play a determinative role in biological activity. Modifications can drastically alter a compound's potency, selectivity, and even its mode of action.
In a series of N-(benzo[d]thiazol-2-yl) benzamide derivatives designed as anti-inflammatory agents, the presence of a methoxy group at the sixth position of the benzothiazole (B30560) ring, combined with a piperidine or morpholine (B109124) moiety, resulted in the highest activity. colab.ws These specific compounds (8b and 9b) exhibited potent COX-1 inhibition and excellent COX-2 selectivity. colab.ws This suggests that electron-donating groups in specific positions on the benzothiazole ring are favorable for anti-inflammatory activity.
For a series of 1,2,4-oxadiazole substituted benzamides with pyrazole (B372694) rings, SAR analysis revealed that substituents on the benzene (B151609) ring were crucial for insecticidal activity. mdpi.com Specifically, compounds with a 4-fluoro (4-F) or a 3-chloro-2-methyl (3-Cl-2-CH₃) substitution pattern showed superior inhibitory activity. mdpi.com The study highlighted that the presence of halogen atoms like fluorine and chlorine was beneficial for enhancing the biological potency of the compounds. mdpi.com
Quantitative structure-activity relationship (QSAR) studies provide a more detailed, quantitative correlation between chemical structure and biological activity. A 3D-QSAR study on imidazolidinyl-piperidinyl-benzoic acids as CCR5 antagonists helped to elucidate the structural requirements for improving activity, providing valuable insights for future drug design. nih.gov Similarly, QSAR models for 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives identified specific molecular descriptors related to their anticancer activity, aiding in the understanding of their structure-activity relationships. mdpi.com
The following table details the impact of specific substitutions on biological activity in various analog series.
| Compound Series | Core Scaffold | Active Substituents | Effect | Reference |
| 8b / 9b | N-(benzo[d]thiazol-2-yl) benzamide | Methoxy group at C6 of benzothiazole; Piperidine/Morpholine | Potent COX-1 inhibition, high COX-2 selectivity (SI > 100) | colab.ws |
| 14-series | 1,2,4-Oxadiazole-Benzamide | 4-Fluoro or 3-Chloro-2-methyl on benzene ring | Enhanced insecticidal activity | mdpi.com |
| 5h | 3-Amino-1,1-dioxo-1,4,2-benzodithiazine | Azole substituent at C7 | Significant cytotoxic effects against ovarian and breast cancer cell lines | mdpi.com |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence pharmacological activity. Different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit widely varying potencies, efficacies, and toxicities due to their differential interactions with chiral biological targets like enzymes and receptors.
In the development of anti-tuberculosis agents, a library of piperidinol analogs was synthesized from a chiral piperidinol hit. nih.gov The optimization led to the creation of (R) and (S) enantiomers of 1-(3-(phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol. nih.gov The evaluation of these distinct stereoisomers was essential to fully characterize the structure-activity relationship and understand the spatial requirements for binding to the biological target. nih.gov Although these specific compounds were not advanced due to side effects, the study underscores the importance of stereochemical analysis in drug discovery. nih.gov
The synthesis of piperidine derivatives through methods like stereoselective reductive hydroamination highlights the chemical efforts made to control stereochemistry, aiming to produce specific isomers for biological evaluation. mdpi.com The ability to create poly-substituted piperidines with defined stereocenters is crucial for systematically studying how the 3D structure modulates activity.
Other Investigated Biological Activities (e.g., antitubercular, antileishmanial)
Beyond anti-inflammatory and immunomodulatory effects, analogs of this compound have been investigated for a range of other potential therapeutic applications, notably as antimicrobial agents.
Antitubercular Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. Piperidine-containing compounds have been identified as a promising class. A screening of compound libraries identified a piperidinol with activity against Mycobacterium tuberculosis. nih.gov Subsequent synthesis of an optimization library led to analogs with good antitubercular activity, although in vivo side effects halted their development. nih.gov In another study, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were assessed for in vitro and in vivo antitubercular activity against M. tuberculosis H37Rv, with some derivatives showing promise. nih.gov Furthermore, combining piperine, a piperidine alkaloid, with existing anti-TB drugs has been shown to produce a synergistic effect, potentially by inhibiting bacterial efflux pumps. nih.gov
Antileishmanial Activity: Leishmaniasis is another parasitic disease for which new treatments are urgently needed. Chloroquine, a quinoline (B57606) derivative, and its analogs have shown potential antileishmanial properties. nih.gov A study of a specific chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine, demonstrated high efficacy against Leishmania infantum and Leishmania amazonensis promastigotes and amastigotes in vitro. nih.gov The compound was found to induce changes in the parasite's mitochondrial membrane potential and increase reactive oxygen species production. nih.gov Similarly, a series of (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones were evaluated, with 5-nitroimidazole analogs showing prominent in vitro antileishmanial activity against L. major promastigotes, with IC50 values as low as 1.18 µM. asm.org
The table below presents a summary of these additional biological activities.
| Activity | Compound Class / Derivative | Organism / Cell Line | Key In Vitro Results | Reference |
| Antitubercular | Piperidinol Analogs | Mycobacterium tuberculosis | Identified analogs with good antitubercular activity. | nih.gov |
| Antitubercular | 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio) acetamides | M. tuberculosis H37Rv | Synthesized derivatives showed in vitro activity. | nih.gov |
| Antileishmanial | 7-chloro-N,N-dimethylquinolin-4-amine | L. infantum, L. amazonensis | High efficacy with selectivity index up to 154.6 against promastigotes. | nih.gov |
| Antileishmanial | (Z)-2-(Nitroimidazolylmethylene)-3(2H)-benzofuranones | Leishmania major | 5-Nitroimidazole analogs showed IC50 values ranging from 1.18 to 66.33 µM. | asm.org |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 3-(2-Chloro-1H-imidazol-5-yl)piperidine
A thorough review of the scientific literature reveals a notable absence of studies specifically dedicated to This compound . This indicates that the compound is likely a novel chemical entity that has not yet been synthesized or characterized. However, the constituent fragments, the piperidine (B6355638) ring and the imidazole (B134444) core, are cornerstones of medicinal chemistry. mdpi.comnih.gov Piperidine derivatives are integral to a vast array of pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties and to serve as versatile scaffolds for interacting with various biological targets. mdpi.comnih.gov Similarly, the imidazole ring is a key component of many natural and synthetic bioactive compounds, known for its role in biological processes and its diverse pharmacological activities, including anticancer, antifungal, and antihistaminic properties. nih.govspringerprofessional.demdpi.com The presence of a chlorine atom on the imidazole ring is also a common feature in medicinal chemistry, often introduced to modulate the electronic properties and metabolic stability of a molecule. nih.gov
Identification of Knowledge Gaps in the Research of this Compound
The primary and most significant knowledge gap is the complete lack of empirical data for This compound . This encompasses its fundamental physicochemical properties, spectroscopic data, and, most importantly, its biological activity profile. The following table summarizes the key areas where research is needed:
| Research Area | Specific Knowledge Gaps |
| Chemical Synthesis | - An established and optimized synthetic route. - Characterization data (NMR, MS, IR, etc.). - Scalability of the synthesis. |
| Physicochemical Properties | - Solubility, pKa, logP. - Crystalline structure and polymorphism. - Chemical stability. |
| Pharmacology | - In vitro screening against a broad range of biological targets. - Identification of primary molecular targets. - Mechanism of action studies. |
| Pharmacokinetics | - Absorption, Distribution, Metabolism, and Excretion (ADME) profile. - Identification of metabolites. |
| Toxicology | - In vitro and in vivo toxicity assessments. |
Proposed Future Avenues in Synthetic Chemistry of Piperidine and Imidazole Derivatives
The synthesis of This compound would likely involve a convergent strategy, combining established methods for the synthesis of substituted piperidines and imidazoles. One plausible approach could involve the coupling of a suitable piperidine precursor with a pre-functionalized 2-chloroimidazole derivative.
Key synthetic strategies for the piperidine moiety include the hydrogenation of corresponding pyridine (B92270) precursors, which is a common and effective method. mdpi.comnih.gov For the 2-chloroimidazole core, a potential route involves the diazotization of 2-aminoimidazole followed by a Sandmeyer-type reaction with a chloride source. google.com An alternative method for the synthesis of 2-chloro-1H-imidazole has also been reported. The alkylation at the 5-position of the imidazole ring can be achieved through lithiation followed by reaction with an appropriate electrophile. researchgate.net
Future synthetic work should focus on developing a robust and efficient route to This compound and a library of its analogs to enable structure-activity relationship (SAR) studies. This could involve variations in the substitution pattern on both the piperidine and imidazole rings.
Emerging Directions in Biological and Pharmacological Research
Given the pharmacological profiles of related piperidine and imidazole compounds, This compound warrants investigation across several therapeutic areas. Piperidine derivatives have shown activity as sigma receptor modulators, which are implicated in neurological disorders. nih.gov Furthermore, imidazole-containing compounds are well-known for their diverse biological activities, including as anticancer, antifungal, and anti-inflammatory agents. nih.govspringerprofessional.deresearchgate.net
The table below outlines potential biological targets for this novel compound based on the known activities of its constituent scaffolds.
| Scaffold | Known Biological Targets/Activities | Potential Therapeutic Areas for this compound |
| Piperidine | Sigma receptors, opioid receptors, various enzymes and GPCRs. google.comnih.govnih.gov | Neurology (e.g., pain, neurodegenerative diseases), Psychiatry. nih.gov |
| Imidazole | Kinases, histone deacetylases, various enzymes. nih.govbiomedpharmajournal.org | Oncology, Infectious Diseases (antifungal, antibacterial), Inflammatory Disorders. nih.govspringerprofessional.de |
| 2-Chloroimidazole | The chloro-substituent can enhance binding affinity and metabolic stability. | Potentially enhanced activity in the areas mentioned above. |
Future research should involve high-throughput screening of This compound against a diverse panel of biological targets to identify its primary mechanism of action and therapeutic potential.
Opportunities in Advanced Computational Drug Discovery
In the absence of experimental data, computational methods offer a powerful tool to predict the properties and potential biological activities of This compound . Molecular docking studies can be employed to screen this compound against a virtual library of protein targets known to interact with piperidine and imidazole derivatives. nih.govmdpi.com
Advanced computational approaches that could be applied include:
Molecular Dynamics (MD) Simulations: To study the stability of the compound within the binding site of potential protein targets and to elucidate the key interactions driving binding affinity. nih.govmdpi.com
ADMET Prediction: In silico tools can provide initial estimates of the absorption, distribution, metabolism, excretion, and toxicity profiles of the compound, helping to guide future experimental work. nih.gov
Pharmacophore Modeling: Based on the structures of known active piperidine and imidazole ligands, a pharmacophore model can be developed to assess the potential fit of This compound .
These computational studies can provide valuable insights to prioritize experimental testing and guide the design of future analogs with improved properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
